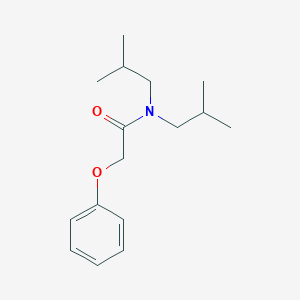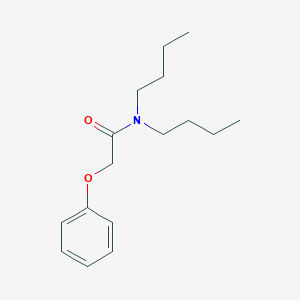![molecular formula C15H16N4O3S2 B263176 N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various scientific fields due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microbial pathogens.
Biochemical and Physiological Effects
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress inflammation, and inhibit the growth of microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments include its ability to selectively target cancer cells and microbial pathogens. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in the treatment of cancer and microbial infections.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of derivatives of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide with improved properties.
4. Evaluation of its potential as a therapeutic agent in preclinical and clinical studies.
In conclusion, N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 4,7-dimethoxy-1H-benzimidazole-2-thiol with 4-bromoacetyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial and anticancer properties.
Propiedades
Nombre del producto |
N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C15H16N4O3S2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[4-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N4O3S2/c1-8(20)16-14-17-9(6-23-14)7-24-15-18-12-10(21-2)4-5-11(22-3)13(12)19-15/h4-6H,7H2,1-3H3,(H,18,19)(H,16,17,20) |
Clave InChI |
ACWMEHXOHYZXMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC |
SMILES canónico |
CC(=O)NC1=NC(=CS1)CSC2=NC3=C(C=CC(=C3N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)






![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)




